molecular formula C12H13N3O3S B11464566 2-Hydroxy-N-{[(2-methylprop-2-enamido)methanethioyl]amino}benzamide

2-Hydroxy-N-{[(2-methylprop-2-enamido)methanethioyl]amino}benzamide

Cat. No.: B11464566
M. Wt: 279.32 g/mol
InChI Key: CEFJJJPVIKYDOG-UHFFFAOYSA-N
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Description

2-Hydroxy-N-{[(2-methylprop-2-enamido)methanethioyl]amino}benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a hydroxy group, an enamido group, and a methanethioyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-{[(2-methylprop-2-enamido)methanethioyl]amino}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid, 2-methylprop-2-enamide, and methanethioyl chloride.

    Formation of Intermediate: The first step involves the reaction of 2-hydroxybenzoic acid with methanethioyl chloride in the presence of a base, such as triethylamine, to form an intermediate compound.

    Amidation Reaction: The intermediate compound is then reacted with 2-methylprop-2-enamide under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-{[(2-methylprop-2-enamido)methanethioyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The enamido group can be reduced to form amines.

    Substitution: The methanethioyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Hydroxy-N-{[(2-methylprop-2-enamido)methanethioyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-{[(2-methylprop-2-enamido)methanethioyl]amino}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-{[(2-methylprop-2-enamido)methanethioyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-2-methylprop-2-enamide

InChI

InChI=1S/C12H13N3O3S/c1-7(2)10(17)13-12(19)15-14-11(18)8-5-3-4-6-9(8)16/h3-6,16H,1H2,2H3,(H,14,18)(H2,13,15,17,19)

InChI Key

CEFJJJPVIKYDOG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(=S)NNC(=O)C1=CC=CC=C1O

Origin of Product

United States

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